molecular formula C25H17N B2805452 9,9'-Spirobi[fluoren]-2-amine CAS No. 118951-68-1

9,9'-Spirobi[fluoren]-2-amine

Cat. No.: B2805452
CAS No.: 118951-68-1
M. Wt: 331.418
InChI Key: UCFDALUXSMNRHK-UHFFFAOYSA-N
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Description

9,9'-Spirobi[fluoren]-2-amine is a spiro-conjugated organic compound featuring two fluorene units connected via a central sp³-hybridized carbon atom, forming a rigid 90° orthogonal structure. This unique architecture endows the molecule with high thermal stability, excellent hole-transporting capabilities, and tunable optoelectronic properties. It is widely utilized in organic light-emitting diodes (OLEDs) as a host material, hole-transport layer (HTL), or donor moiety in thermally activated delayed fluorescence (TADF) emitters .

Key synthesis routes involve palladium-catalyzed cross-coupling reactions or Friedländer condensation, as demonstrated in the preparation of derivatives like N,N-diphenyl-9,9′-spirobi[fluorene]-2-amine (SDPA) and carbazole-functionalized analogs . Its absorption and emission spectra typically span UV to visible regions (e.g., 225–375 nm absorption; 390–430 nm photoluminescence), with performance modulated by substituents .

Properties

IUPAC Name

9,9'-spirobi[fluorene]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDALUXSMNRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118951-68-1
Record name 9,9'-Spirobi[9H-fluoren]-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[fluoren]-2-amine typically involves the reaction of 2-amino-9,9’-spirobifluorene with various reagents. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, a mixture of 2-amino-9,9’-spirobifluorene, a suitable aryl halide, and a palladium catalyst in the presence of a base such as potassium carbonate is heated under reflux conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 9,9’-Spirobi[fluoren]-2-amine may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[fluoren]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,9’-Spirobi[fluoren]-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,9’-Spirobi[fluoren]-2-amine exerts its effects is primarily through its interaction with electronic systems. In OLEDs, for example, it acts as an electron-transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer. This is achieved through its high electron mobility and stability, which are crucial for the performance of electronic devices .

Comparison with Similar Compounds

The optoelectronic and thermal properties of 9,9'-spirobi[fluoren]-2-amine derivatives are highly sensitive to structural modifications. Below is a detailed comparison with structurally related compounds:

Structural and Thermal Stability Comparisons
Compound Name Key Substituents Glass Transition Temp. (Tg) Thermal Stability Application
This compound (base structure) –NH₂ Not reported Intermediate for synthesis
N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)−9,9′-spirobi[fluoren]−2-amine Biphenyl, dimethylfluorene 140°C HTL in OLEDs (replaces low-Tg TAPC)
N,N-diphenyl-9,9′-spirobi[fluorene]-2-amine (SDPA) Diphenylamine Not reported Donor in NIR TADF emitters
7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA) Carbazole, diphenylamine Not reported Host in red phosphorescent OLEDs
3-Bromo-9,9′-spirobi[9H-fluoren]-2-amine Bromo substituent Not reported Intermediate for pesticide analysis

Key Observations :

  • Thermal Stability : The biphenyl-dimethylfluorene derivative exhibits a high Tg (140°C), making it superior to conventional HTLs like TAPC (Tg = 79°C) in OLED longevity .
  • Functionality : Electron-donating groups (e.g., diphenylamine in SDPA) enhance hole mobility and TADF efficiency, while carbazole (CzFA) improves bipolar charge transport in phosphorescent devices .
Optoelectronic Performance
Compound Name PL Emission Range (nm) Device Application Device Performance Metrics
SDPA-APDC (TADF emitter with SDPA donor) ~712 nm (deep-red) NIR OLEDs EQEmax = 6.6%, CIE (0.68, 0.29)
CzFA:Ir(MDQ)₂(acac) Red emission Red phosphorescent OLEDs Current efficiency = 27.8 cd/A
N2,N2',N7,N7'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluoren]-2,2',7,7'-tetraamine Not reported Cross-linked HTL Enhanced hole injection
2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not reported Boron-containing intermediates Used in Suzuki-Miyaura coupling

Key Observations :

  • Emission Tuning: SDPA-APDC achieves deep-red emission (712 nm) via strong donor-acceptor interaction, critical for near-infrared (NIR) applications .
  • Host-Guest Systems : CzFA’s bipolar nature (carbazole for hole transport, spirobifluorene for rigidity) enables high efficiency in red phosphorescent OLEDs, outperforming conventional hosts like CBP .
Comparative Advantages and Limitations
  • This compound Derivatives :
    • Advantages: High rigidity, tunable substituents, and compatibility with vacuum deposition.
    • Limitations: Synthetic complexity for multi-substituted derivatives (e.g., tetraamines in ).
  • Analogous Non-Spiro Compounds (e.g., TAPC): Advantages: Simpler synthesis. Limitations: Lower Tg and thermal stability .

Biological Activity

9,9'-Spirobi[fluoren]-2-amine is a compound belonging to the class of spiro compounds characterized by its unique molecular structure, which includes a spiro linkage between two fluorenyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15NC_{19}H_{15}N, with a molecular weight of 265.33 g/mol. Its structure features a rigid fluorenyl core that enhances electronic delocalization, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC19H15NC_{19}H_{15}N
Molecular Weight265.33 g/mol
Physical AppearanceWhite solid

Anticancer Activity

Recent studies have indicated that derivatives of spiro compounds, including this compound, exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines such as human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on structurally related compounds demonstrated their ability to induce cytotoxicity in A549 and MDA-MB-231 cell lines, showing IC50 values comparable to established chemotherapeutics like Taxol. The mode of action was further elucidated through fluorescence-activated cell sorting (FACS) analysis, indicating the involvement of specific apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial potential. Research indicates that certain derivatives possess significant activity against multidrug-resistant bacterial strains.

Table: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Staphylococcus aureus16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation into DNA : Similar compounds have been shown to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Compounds related to spirofluorene have been found to inhibit key enzymes such as dihydrofolate reductase, which is crucial in nucleotide synthesis.

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